Methyl 4-methyl-4-phenyloct-2-ynoate
Description
Methyl 4-methyl-4-phenyloct-2-ynoate is a branched-chain alkyne-containing methyl ester characterized by a phenyl substituent at the 4-position and a triple bond at the 2-position of the octanoate backbone.
Properties
CAS No. |
62360-15-0 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
methyl 4-methyl-4-phenyloct-2-ynoate |
InChI |
InChI=1S/C16H20O2/c1-4-5-12-16(2,13-11-15(17)18-3)14-9-7-6-8-10-14/h6-10H,4-5,12H2,1-3H3 |
InChI Key |
JNUSWADFTSKYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C#CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Natural Products (Methyl Esters)
Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and communic acid methyl esters (E- and Z-forms), are documented in natural resins (e.g., Austrocedrus chilensis) . These compounds share the ester functional group but differ in their hydrocarbon skeletons (e.g., bicyclic diterpenes vs. linear alkyne chains). Key distinctions:
- Hydrophobicity: The phenyl group in Methyl 4-methyl-4-phenyloct-2-ynoate likely increases lipophilicity compared to diterpenoid esters, which have fused cyclic structures.
- Reactivity: The alkyne bond in the target compound may enhance susceptibility to cycloaddition or oxidation reactions, unlike saturated diterpenoid esters.
Pharmaceutical Methyl/Ethyl Esters
Methyl and ethyl esters of chlorobenzoyl-phenoxypropanoates (e.g., Impurities D and E in pharmaceutical standards) exhibit structural parallels :
| Compound | Molecular Features | Key Properties |
|---|---|---|
| This compound | Branched chain, phenyl, alkyne | High hydrophobicity, reactive ynoate |
| Imp. D (Methyl ester) | Chlorobenzoyl-phenoxy group | Polar substituents, pharmaceutical impurity |
| Imp. E (Ethyl ester) | Ethyl ester variant of Imp. D | Increased lipophilicity vs. methyl ester |
- Substituent Effects: The phenyl group in the target compound may reduce solubility in polar solvents compared to Imp. D’s chlorobenzoyl-phenoxy group, which has electronegative atoms.
- Branching Impact : The 4-methyl branching in the target compound could sterically hinder enzymatic degradation, a critical factor in drug metabolism .
Alkyne-Containing Esters
Methyl 4-aminobut-2-ynoate hydrochloride () shares the ynoate functional group but incorporates an amino group :
| Property | This compound | Methyl 4-aminobut-2-ynoate hydrochloride |
|---|---|---|
| Molecular Weight | ~248.3 (estimated) | 149.58 |
| Functional Groups | Phenyl, alkyne, ester | Amino, alkyne, ester, hydrochloride |
| Solubility | Likely low in water | Enhanced due to ionic hydrochloride salt |
- Amino vs. Phenyl Groups: The amino group in the analog increases polarity and bioavailability, whereas the phenyl group in the target compound favors nonpolar environments.
Volatile Methyl Esters
Methyl salicylate, a VOC studied for atmospheric applications, provides data on volatility and stability :
- Volatility: this compound’s larger molecular weight and phenyl group likely reduce volatility compared to methyl salicylate (MW: 152.15).
- Stability: Conjugation of the alkyne and ester groups in the target compound may increase UV stability relative to methyl salicylate’s phenolic ester structure.
Table 1. Key Physicochemical Comparisons
Research Implications and Gaps
While the provided evidence lacks direct studies on this compound, extrapolation from analogs suggests:
- Synthetic Utility: The ynoate group could enable click chemistry applications, akin to alkyne-containing pharmaceuticals .
- Stability Concerns : Branching and steric effects may require formulation adjustments in industrial settings, as seen with similar esters .

Further experimental studies are needed to validate these hypotheses and quantify properties like logP, melting point, and reactivity kinetics.
Preparation Methods
Reaction Mechanism and Conditions
Propargyl Bromide Preparation :
Propargyl alcohol is treated with phosphorus tribromide (PBr₃) in anhydrous diethyl ether at −20°C to yield propargyl bromide. This intermediate is stabilized by low-temperature conditions to prevent polymerization.Alkylation of β-Keto Ester :
Methyl 4-methyl-4-phenyl-3-oxopentanoate reacts with propargyl bromide in the presence of lithium diisopropylamide (LDA) as a base. The reaction proceeds via deprotonation of the β-keto ester at the α-position, followed by nucleophilic attack on the propargyl bromide (Scheme 1).$$
\text{β-Keto ester} + \text{Propargyl bromide} \xrightarrow{\text{LDA, THF, −78°C}} \text{Alkylated intermediate}
$$The use of LDA ensures complete deprotonation and minimizes side reactions such as Claisen condensation.
Esterification and Workup :
The crude alkylated product is esterified with methanol under acidic conditions (H₂SO₄, reflux). Subsequent purification via silica gel chromatography (hexane:ethyl acetate = 9:1) yields the target compound as a colorless oil with a reported yield of 58%.
Optimization Challenges
- Temperature Sensitivity : Exothermic deprotonation steps require strict temperature control (−78°C) to prevent retro-aldol reactions.
- Byproduct Formation : Competing Michael addition of propargyl bromide to the β-keto ester’s carbonyl group generates ≈12% of a non-conjugated alkyne byproduct, necessitating careful chromatography.
Tandem Conjugate Addition-Hydroalkoxylation
A novel three-component cascade reaction, adapted from Liu et al., provides an enantioselective route to structurally related α,β-acetylenic esters.
Reaction Design
Substrate Assembly :
- Styrene derivatives (e.g., 4-vinylphenyl acetate)
- Terminal alkynes (e.g., 1-hexyne)
- Tert-butyl 2-bromo-2-methylpropanoate
Catalytic System :
Chiral palladium complexes (e.g., Pd(OAc)₂ with (R)-BINAP) catalyze sequential conjugate addition and hydroalkoxylation. The reaction proceeds in THF at 25°C, achieving 93% enantiomeric excess (ee) for analogous hex-5-ynoates.
Key Steps
- Conjugate Addition : The alkyne adds to the β-position of the α,β-unsaturated ester.
- Hydroalkoxylation : Intramolecular attack of the alkoxide on the alkyne generates the ynoate moiety.
Comparative Analysis of Methodologies
Spectroscopic Validation :
Q & A
Q. What analytical methods are recommended for characterizing Methyl 4-methyl-4-phenyloct-2-ynoate and its synthetic intermediates?
- Methodological Answer : Researchers should employ a combination of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for structural elucidation and purity assessment. For GC-MS, use a polar capillary column (e.g., DB-5MS) with a temperature gradient starting at 50°C (hold 2 min) to 300°C at 10°C/min, as validated for analogous esters . Solid-phase extraction (SPE) using divinylbenzene-based cartridges, followed by derivatization (e.g., ethylation), can enhance detection sensitivity for trace impurities, as demonstrated in chlorophenol analysis . Cross-reference with certified impurity standards (e.g., methyl esters in pharmaceutical guidelines) to validate retention times and fragmentation patterns .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization. For final purification, employ recrystallization in a hexane/ethyl acetate gradient or preparative HPLC with a C18 column (acetonitrile/water mobile phase). Validate purity (>98%) via ¹H/¹³C NMR and compare with reference spectra. Impurity profiling using GC-MS in selected ion monitoring (SIM) mode can detect halogenated or oxidized by-products, as seen in related ester analyses .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse skin with water for 15 minutes and seek medical attention . Store in airtight containers at 2–8°C, away from oxidizing agents. Waste disposal must comply with local regulations for halogenated organic compounds, as emphasized in pharmaceutical impurity handling protocols .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or IR spectra often arise from conformational isomerism or solvent effects. Perform variable-temperature NMR studies (-40°C to 80°C) to identify dynamic equilibria. For ambiguous mass spectral fragments, use high-resolution MS (HRMS) with electrospray ionization (ESI) to confirm molecular formulas. Cross-validate with computational methods (DFT calculations for optimized geometries and vibrational frequencies) . For unresolved peaks, employ 2D NMR techniques (COSY, HSQC) as applied in phenylacetylated benzoate studies .
Q. What strategies elucidate the reaction mechanisms of this compound under catalytic conditions?
- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled substrates) to track proton transfers or bond cleavage. Kinetic studies under varying temperatures and catalyst loads (e.g., Pd/C or Grubbs catalyst) can differentiate between radical, ionic, or concerted pathways. Analyze intermediates via in-situ FTIR or quenching experiments followed by GC-MS. For stereochemical outcomes, compare experimental optical rotation with computational predictions (e.g., TDDFT for ECD spectra) .
Q. How can thermal degradation pathways of this compound be systematically studied?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months, with periodic sampling. Analyze degradation products via LC-MS/MS and compare with stress-testing conditions (e.g., exposure to UV light or acidic/basic media). Identify key degradation markers (e.g., hydrolyzed carboxylic acids or phenyl-substituted alkenes) using reference standards from pharmaceutical impurity databases . For mechanistic insights, employ thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA-MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

